molecular formula C15H14FN3O2 B2585811 (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034473-68-0

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2585811
CAS No.: 2034473-68-0
M. Wt: 287.294
InChI Key: RWQCIMSHIOJMJH-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and pyrimidin-2-yloxy groups. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Pyrimidin-2-yloxy Group: This can be done through etherification reactions where a pyrimidin-2-ol derivative reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which can confer unique reactivity and properties

Properties

IUPAC Name

(2-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCIMSHIOJMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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